2,3,4,5,6-Pentafluorobenzhydrol
Overview
Description
2,3,4,5,6-Pentafluorobenzhydrol is a chemical compound with the molecular formula C13H7F5O . It has a molecular weight of 274.19 g/mol .
Synthesis Analysis
The synthesis of 2,3,4,5,6-Pentafluorobenzhydrol can be achieved from Bromopentafluorobenzene . Other studies have also used 2,3,4,5,6-Pentafluorobenzaldehyde in the synthesis of novel, high molecular weight fluorinated aromatic polymers .Molecular Structure Analysis
The IUPAC name for 2,3,4,5,6-Pentafluorobenzhydrol is (2,3,4,5,6-pentafluorophenyl)-phenylmethanol . The InChI string and the Canonical SMILES string for this compound are also available .Chemical Reactions Analysis
2,3,4,5,6-Pentafluorobenzaldehyde, a related compound, has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers by superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .Physical And Chemical Properties Analysis
2,3,4,5,6-Pentafluorobenzhydrol has a molecular weight of 274.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 274.04170565 g/mol .Scientific Research Applications
- Application: 2,3,4,5,6-Pentafluorobenzaldehyde, a related compound, is used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .
- Method: This involves a superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .
- Results: The outcome is the creation of novel, high molecular weight fluorinated aromatic polymers .
- Application: 2,3,4,5,6-Pentafluorobenzaldehyde is used as a derivatization reagent in a method for the determination of primary amines in sewage sludge .
- Method: The method involves headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .
- Results: This method allows for a sensitive determination of primary amines in sewage sludge .
- Application: 2,3,4,5,6-Pentafluorobenzeneboronic acid, another related compound, is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds .
- Method: This involves a palladium-catalyzed Suzuki reaction .
- Results: The outcome is the synthesis of bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives .
- Application: The structures of complex of horse liver alcohol dehydrogenase enzyme with 2,3,4,5,6-Pentafluorobenzyl alcohol, a related compound, has been investigated .
- Method: This involves X-ray crystallography .
- Results: The outcome is a better understanding of the enzyme structure .
Synthesis of Fluorinated Aromatic Polymers
Determination of Primary Amines in Sewage Sludge
Synthesis of Cross-Coupled Aromatic Compounds
Investigation of Enzyme Structures
Synthesis of Substituted Metal-Free Phthalocyanine
Safety And Hazards
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIIFKURPQGSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941173 | |
Record name | (Pentafluorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorobenzhydrol | |
CAS RN |
1944-05-4 | |
Record name | 2,3,4,5,6-Pentafluoro-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1944-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorobenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Pentafluorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluorobenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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